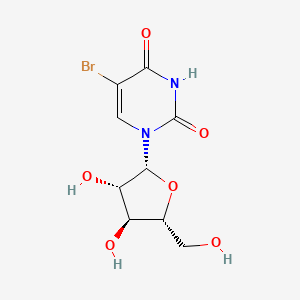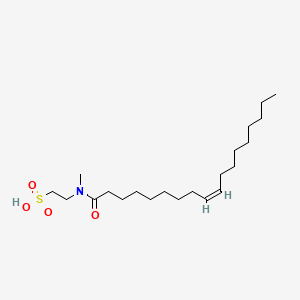
N-Methyl-N-oleoyltaurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-oleoyltaurine is a chemical compound with the molecular formula C21H41NO4S. It is an amphoteric surfactant, meaning it can act as both an acid and a base. This compound is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, solubilizing, permeating, and lubricating abilities. It is commonly used in personal care products such as shampoos and face washes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-oleoyltaurine can be synthesized through the reaction of sodium methyltaurate with oleyl chloride. The reaction typically occurs under mild conditions, and the product is obtained in high yield. The reaction can be represented as follows: [ \text{C}{21}\text{H}{41}\text{NO}_4\text{S} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where sodium methyltaurate is reacted with oleyl chloride. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, to facilitate the reaction and improve the yield. The product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-oleoyltaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the oleoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-N-oleoyltaurine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphoteric nature.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents.
Mechanism of Action
N-Methyl-N-oleoyltaurine exerts its effects through its amphoteric nature, allowing it to interact with both acidic and basic environments. It can form micelles in aqueous solutions, which helps in the solubilization and emulsification of hydrophobic compounds. The compound’s ability to reduce surface tension makes it an effective surfactant in various applications .
Comparison with Similar Compounds
Similar Compounds
N-Methyltaurine: Similar in structure but lacks the oleoyl group.
N-Oleoyltaurine: Similar but does not have the methyl group attached to the nitrogen atom.
Uniqueness
N-Methyl-N-oleoyltaurine is unique due to its combination of the oleoyl and methyl groups, which enhances its surfactant properties and makes it more effective in reducing surface tension and improving solubility compared to its similar compounds .
Properties
CAS No. |
97-80-3 |
|---|---|
Molecular Formula |
C21H41NO4S |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C21H41NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26)/b11-10- |
InChI Key |
GXJQMKFJQFGQKV-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Related CAS |
39388-01-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


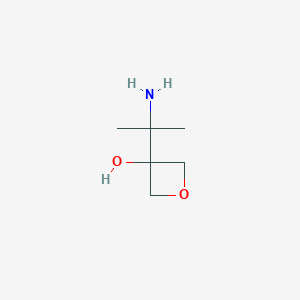
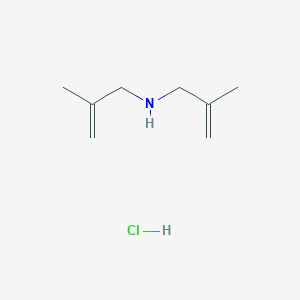
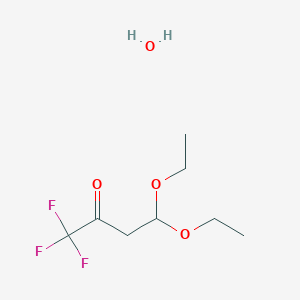
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

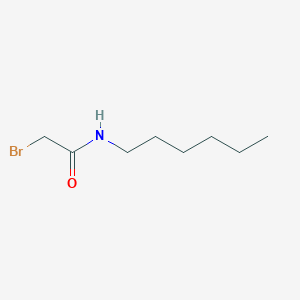

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
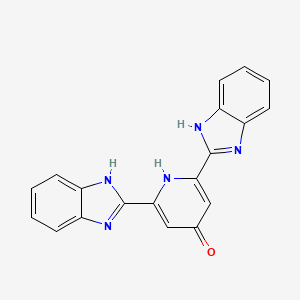
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)

![[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12931776.png)
